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Abstract
Poly(ADP-ribose) polymerase 10 (PARP10), also known as ARTD10, is a mono-ADP-

ribosyltransferase (MARylating) enzyme that has emerged as a significant regulator of

fundamental cellular processes. Unlike the well-studied PARP1, PARP10 transfers a single

ADP-ribose molecule to its substrates, a post-translational modification known as MARylation.

[1][2] This modification modulates protein function and intracellular signaling. Initially identified

as a c-Myc-interacting protein, PARP10 is now implicated in a wide array of functions, including

DNA damage tolerance, cell cycle regulation, and signal transduction.[3][4] Notably, PARP10 is

frequently overexpressed in a variety of human cancers, where it often promotes cellular

proliferation and tumorigenesis by alleviating replication stress.[1][5] However, its role can be

context-dependent, sometimes acting as a tumor suppressor. This guide provides a

comprehensive technical overview of PARP10's function in cellular proliferation and cancer,

detailing its molecular mechanisms, involvement in key signaling pathways, relevant

experimental protocols, and its potential as a therapeutic target.

Molecular Functions of PARP10
PARP10 is a multi-domain protein containing an N-terminal RNA recognition motif (RRM), two

ubiquitin-interacting motifs (UIMs), a nuclear export sequence (NES), and a C-terminal PARP
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catalytic domain responsible for its mono-ADP-ribosyltransferase activity.[1][4] Its function is

tightly regulated by upstream modulators and post-translational modifications, including

phosphorylation and ubiquitination.[6]

Enzymatic Activity
PARP10 catalyzes the transfer of a single ADP-ribose unit from NAD+ to target proteins

(MARylation).[7] This activity is crucial for many of its cellular functions. The catalytic

mechanism of PARP10 differs from PARP1; it utilizes a substrate-assisted catalysis model

where an acidic residue on the substrate substitutes for the catalytic glutamate found in

PARP1.[8]

Role in DNA Damage Tolerance and Replication Stress
A primary function of PARP10 is its role in the DNA damage response (DDR), specifically in

alleviating replication stress.[1][2][5]

Interaction with PCNA: PARP10 interacts with the Proliferating Cell Nuclear Antigen (PCNA),

a central hub for DNA replication and repair.[1][3] This interaction is mediated by a PCNA-

interacting peptide (PIP) motif in PARP10 and is essential for its recruitment to sites of DNA

damage and stalled replication forks.[1][6]

Translesion Synthesis (TLS): Upon recruitment, PARP10 promotes PCNA-dependent

translesion synthesis, a DNA damage tolerance pathway that allows replication to proceed

past DNA lesions.[6][9][10] This process helps restart stalled replication forks, preventing the

accumulation of DNA damage and enabling continued cellular proliferation.[1][5]

Genomic Stability: By facilitating the bypass of replication-blocking lesions, PARP10

contributes to the maintenance of genomic stability, a critical factor in preventing cellular

transformation.[3] However, in the context of cancer, this same mechanism can help tumor

cells survive high levels of intrinsic replication stress.[1]
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PARP10-PCNA interaction at a stalled replication fork.

Regulation of Cellular Proliferation and Cell Cycle
PARP10 plays a direct role in controlling cell cycle progression, influencing both the G1/S and

G2/M transitions.[11][12][13]

G1/S Transition: Early studies suggested PARP10's importance for the G1/S transition.[14]

Phosphorylation of PARP10 by the G1 kinase CDK2 has been proposed as a mechanism to

support cell growth.[6][11]
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G2/M Transition: PARP10 is critical for the timely progression through the G2/M phase.[11]

[12] Genetic ablation or pharmacological inhibition of PARP10 leads to a delay in the G2/M

transition.[11][13] This function is linked to its interaction with the mitotic kinase Aurora A.

PARP10 MARylates Aurora A, enhancing its catalytic activity and promoting its recruitment to

centrosomes, which is essential for mitotic entry.[11][12][13]

The Dual Role of PARP10 in Cancer
The function of PARP10 in cancer is complex and appears to be highly context-dependent,

acting as both an oncogene and a tumor suppressor.[15][16]

PARP10 as an Oncogene
In many cancer types, PARP10 functions as an oncogene by promoting cell proliferation and

survival.[1]

Overexpression: The PARP10 gene is frequently amplified and/or overexpressed in a high

percentage of tumors, including up to 19% of breast cancers and 32% of ovarian cancers.[1]

[16] High expression is also noted in oral squamous cell carcinoma (OSCC) and acute

myeloid leukemia (AML), where it correlates with malignant features and poorer patient

outcomes.[16][17][18]

Promoting Tumorigenesis: Overexpression of PARP10 in non-transformed cells can promote

cellular proliferation and is sufficient to induce tumor formation in xenograft models.[1][16]

Conversely, knocking out PARP10 in cancer cells like HeLa impairs their proliferation and

severely reduces their tumorigenic capacity in vivo.[1][14] The primary oncogenic

mechanism is thought to be the alleviation of replication stress, allowing cancer cells to

tolerate the genomic instability associated with rapid proliferation.[1][2][5]

PARP10 as a Tumor Suppressor
In contrast, some studies have identified a tumor-suppressive role for PARP10, particularly in

the context of metastasis.

Hepatocellular Carcinoma (HCC): In HCC, PARP10 expression is often lower in metastatic

tissues compared to primary tumors.[15][19] PARP10 can suppress tumor metastasis by
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MARylating and inhibiting the kinase activity of Aurora A, which in turn regulates downstream

signals related to epithelial-mesenchymal transition (EMT) and cell migration.[15][19]

Interaction with c-Myc: PARP10 was first identified as a protein that interacts with the

oncoprotein c-Myc and was shown to inhibit c-Myc-mediated transformation of fibroblasts.[4]

This dual role suggests that the ultimate effect of PARP10 may depend on the specific cellular

context, the cancer type, and the predominant signaling networks at play.[20]

Quantitative Data on PARP10 in Cancer
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Cancer Type
PARP10
Expression
Status

Effect on
Proliferation/T
umorigenesis

Clinical
Correlation

Reference(s)

Breast Cancer

Amplified/Overex

pressed in up to

19% of tumors

Promotes

proliferation

Associated with

oncogenic

activity

[1]

Ovarian Cancer

Amplified/Overex

pressed in up to

32% of tumors

Promotes

proliferation

Associated with

oncogenic

activity

[1]

Oral Squamous

Cell Carcinoma

(OSCC)

Markedly

elevated

Depletion inhibits

proliferation,

migration, and

invasion

High expression

predicts shorter

overall survival

[16][18]

Acute Myeloid

Leukemia (AML)

Significantly

higher than

normal controls

Knockout impairs

AML cell

proliferation

High expression

associated with

poorer OS and

EFS

[17][21]

Hepatocellular

Carcinoma

(HCC)

Lower in

metastatic vs.

primary tissue

Suppresses

metastasis

Acts as a tumor

metastasis

suppressor

[15][19]

HeLa (Cervical

Cancer) Cells

Endogenously

expressed

Knockout

reduces

proliferation and

tumorigenesis

Functions as an

oncogene
[1][15]

RPE-1 (Non-

transformed)

Cells

Overexpression

Induces

proliferation and

tumor formation

Demonstrates

transforming

potential

[1][16]

PARP10 in Cellular Signaling Pathways
PARP10 is integrated into several key signaling pathways that control cell growth, proliferation,

and metastasis.
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Aurora A Kinase Pathway
The interaction with Aurora A is a critical node for PARP10 function. As mentioned, PARP10-

mediated MARylation can have opposing effects on Aurora A's kinase activity.

Activation in G2/M: During the G2/M transition, PARP10-dependent MARylation enhances

Aurora A activity, promoting mitotic entry.[11][13]

Inhibition in Metastasis: In the context of HCC metastasis, PARP10 MARylates and inhibits

Aurora A, thereby suppressing its pro-metastatic functions.[15][19] This regulation can be

modulated by the E3 ligase RNF114, which ubiquitinates PARP10 to enhance its MARylation

activity towards Aurora A.[6][19]
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Context-dependent regulation of Aurora A by PARP10.
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PLK1/NF-κB Signaling Axis
In HCC, a feedback loop involving Polo-like kinase 1 (PLK1), PARP10, and NF-κB has been

identified.[15][19]

PLK1 phosphorylates PARP10: This phosphorylation suppresses PARP10's ability to inhibit

the NF-κB pathway.[15][19]

NF-κB activity increases: This leads to the transcription of target genes that promote cancer

progression.[15]

PARP10 MARylates PLK1: In a negative feedback loop, PARP10 can MARylate PLK1, which

inhibits PLK1's kinase activity and its oncogenic function.[15][19]

PI3K-AKT and MAPK Signaling
In oral squamous cell carcinoma, PARP10 has been shown to be involved in the regulation of

the PI3K-AKT and MAPK signaling pathways.[6][10][16] Depletion of PARP10 in OSCC cells

impairs these pro-survival and pro-proliferative pathways, leading to inhibited cell growth and

invasion.[10][16] The precise mechanism by which PARP10 influences these pathways is still

under investigation.[6][10]

Experimental Protocols
Investigating the function of PARP10 involves a range of cellular and biochemical assays.

In Vitro ADP-Ribosylation & Kinase Assay
This two-step assay is used to determine if PARP10-mediated MARylation affects the activity of

a substrate kinase like Aurora-A.[11]

ADP-Ribosylation Step: Purified recombinant GST-tagged PARP10 (wild-type or a

catalytically inactive mutant) is incubated with the purified recombinant substrate (e.g., His-

tagged Aurora-A) in an ADP-ribosylation buffer (50 mM Tris-HCl pH 7.4, 2 mM DTT, 500 μM

MgCl₂, 100 μM NAD+) at 37°C for 120 minutes.

Kinase Assay Step: Following the MARylation reaction, the kinase reaction is initiated by

adding an appropriate buffer containing ATP. The reaction proceeds for a set time (e.g., 30
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minutes) at 30°C.

Analysis: The reaction products are resolved by SDS-PAGE. MARylation is detected by

Western blot using an anti-MAR/PAR antibody. Kinase activity is assessed by probing for

autophosphorylation of the kinase on a specific activating residue (e.g., anti-phospho-T288

for Aurora-A).[11]

DNA Fiber Combing Assay
This technique is used to visualize individual DNA replication forks and measure the rate of fork

progression.[1]

Cell Labeling: Cells are sequentially pulsed with two different thymidine analogs, such as 5-

chloro-2'-deoxyuridine (CldU) followed by 5-iodo-2'-deoxyuridine (IdU), for 20-30 minutes

each. If investigating replication stress, an agent like hydroxyurea (HU) is added during the

second pulse.

DNA Fiber Preparation: Labeled cells are harvested and lysed. The DNA is stretched onto

silanized coverslips.

Immunodetection: The coverslips are fixed and the DNA is denatured. The CldU and IdU

tracks are detected using specific primary antibodies and spectrally distinct fluorescent

secondary antibodies.

Imaging and Analysis: Fibers are visualized using fluorescence microscopy. The lengths of

the labeled tracks are measured using imaging software to determine the rate of replication

fork progression. A reduction in the length of the second track (IdU) in the presence of HU

indicates increased replication stress sensitivity.[1]

Xenograft Tumor Formation Assay
This in vivo model assesses the tumorigenic potential of cells.[1][14]

Cell Preparation: A specific number of cells (e.g., 5 million) are harvested, washed, and

resuspended in a mixture of serum-free medium and Matrigel.[1]

Injection: The cell suspension is subcutaneously injected into both flanks of

immunocompromised mice (e.g., 4-6 week old athymic nude mice).
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Tumor Monitoring: Tumor growth is monitored over a period of several weeks (e.g., 28 days).

Tumor volume is typically calculated using the formula: (length × width²)/2.

Analysis: At the end of the experiment, tumors are excised and weighed. Statistical analysis

(e.g., Mann-Whitney test) is used to compare tumor sizes between control and experimental

groups (e.g., PARP10-knockout vs. wild-type).[1]

Start 1. Prepare Cell Suspension
(e.g., 5x10^6 cells in Matrigel) End2. Subcutaneous Injection

into Nude Mice
3. Monitor Tumor Growth

(Measure dimensions regularly)
4. Excise & Weigh Tumors

(e.g., at Day 28)
5. Statistical Analysis

(Compare groups)

Click to download full resolution via product page

Experimental workflow for a xenograft tumor model.

Therapeutic Implications
Given its role in promoting the proliferation and survival of cancer cells, PARP10 has emerged

as a promising therapeutic target.[1][2][7]

Targeting Replication Stress: Cancer cells often experience high levels of replication stress,

making them particularly dependent on pathways that alleviate this stress.[1] Inhibiting

PARP10 could exploit this vulnerability, leading to the accumulation of lethal DNA damage

specifically in cancer cells.[7]

Sensitization to Chemotherapy: By blocking PARP10's role in DNA damage tolerance,

inhibitors could sensitize cancer cells to DNA-damaging agents like chemotherapy and

radiation.[3][7] This strategy is analogous to the clinical success of PARP1 inhibitors in

cancers with BRCA mutations.[7]

Development of Selective Inhibitors: While early PARP inhibitors like Olaparib can affect

PARP10, they are not selective.[22] The development of potent and highly selective PARP10

inhibitors is an active area of research.[23][24] Such compounds are crucial tools for

dissecting the specific functions of PARP10 and for developing novel targeted cancer

therapies.[7][23]

Conclusion
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PARP10 is a multifaceted enzyme that plays a pivotal role in regulating cellular proliferation and

the response to genomic stress. Its function as a mono-ADP-ribosyltransferase places it at the

intersection of DNA damage tolerance, cell cycle control, and oncogenic signaling pathways.

While its overexpression frequently drives tumorigenesis by allowing cancer cells to overcome

replication stress, its context-dependent tumor-suppressive functions highlight the complexity of

its biological role. This dual nature necessitates careful consideration in the development of

therapeutic strategies. The continued elucidation of PARP10's substrates and regulatory

networks, coupled with the design of selective inhibitors, holds significant promise for

developing novel and effective cancer therapies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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